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Compound of Interest

Compound Name: (R)-Glycidyl butyrate

Cat. No.: B120968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
Glycidyl butyrate, a versatile chiral building block. The information presented herein is

intended to support research, development, and quality control activities where this compound

is utilized. This document includes nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-Glycidyl butyrate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.35 dd 1H O-CH₂ (ester)

~3.95 dd 1H O-CH₂ (ester)

~3.20 m 1H CH (epoxide)

~2.85 dd 1H CH₂ (epoxide)

~2.65 dd 1H CH₂ (epoxide)

~2.30 t 2H α-CH₂ (butyrate)

~1.65 sextet 2H β-CH₂ (butyrate)

~0.95 t 3H CH₃ (butyrate)

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual

values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~173.0 C=O (ester)

~65.0 O-CH₂ (ester)

~49.0 CH (epoxide)

~44.5 CH₂ (epoxide)

~35.5 α-CH₂ (butyrate)

~18.0 β-CH₂ (butyrate)

~13.5 CH₃ (butyrate)

Source: Based on data available from SpectraBase and other chemical databases.[1]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1250, ~1180 Strong C-O stretch (ester)

~910, ~840 Medium C-O stretch (epoxide ring)

Source: Based on typical IR absorption frequencies for esters and epoxides and available

spectra.[2]

Table 4: Mass Spectrometry Data
m/z Interpretation

144.17 [M]⁺ (Molecular Ion)

Source: The molecular weight of (R)-Glycidyl butyrate is 144.17 g/mol .[2][3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-Glycidyl butyrate.

Materials:

(R)-Glycidyl butyrate sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of the (R)-Glycidyl butyrate
sample into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set appropriate parameters, including spectral width, acquisition time, and number of

scans.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set appropriate parameters, including spectral width, acquisition time, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.
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Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and

multiplicities.

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

IR Spectroscopy
Objective: To obtain an infrared spectrum of (R)-Glycidyl butyrate.

Materials:

(R)-Glycidyl butyrate sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Instrument Setup:

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

Record a background spectrum of the empty ATR crystal.

Sample Application:

Place a small drop of the liquid (R)-Glycidyl butyrate sample directly onto the ATR

crystal.

Spectrum Acquisition:

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing:

Perform a background correction using the previously recorded background spectrum.

Identify the wavenumbers of the major absorption bands.

Assign the observed bands to the corresponding functional group vibrations.

Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

tissue.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of (R)-Glycidyl
butyrate.

Materials:

(R)-Glycidyl butyrate sample

A suitable volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS))

Procedure (General GC-MS):

Sample Preparation:

Prepare a dilute solution of (R)-Glycidyl butyrate in a volatile solvent (e.g., 1 mg/mL in

methanol).

Instrument Setup:

Set up the GC with an appropriate column (e.g., a non-polar or medium-polarity capillary

column).
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Establish a suitable temperature program for the GC oven to ensure separation and

elution of the compound.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).

Use a standard ionization technique, such as Electron Ionization (EI).

Injection and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will be vaporized, separated on the GC column, and then introduced into

the mass spectrometer.

Data Analysis:

Identify the peak corresponding to (R)-Glycidyl butyrate in the total ion chromatogram.

Examine the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as (R)-Glycidyl butyrate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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